4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a 4-fluorophenyl group at the carboxamide nitrogen and a 3-cyclopropyl-1-methylpyrazole moiety at the piperazine C4 position. Piperazine carboxamides are widely explored in medicinal chemistry due to their modularity and ability to engage in hydrogen bonding and π-π interactions, making them suitable for targeting enzymes or receptors with well-defined binding pockets.
Properties
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-22-17(12-16(21-22)13-2-3-13)23-8-10-24(11-9-23)18(25)20-15-6-4-14(19)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRIHRVYQXBQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Piperazine Carboxamide Derivatives
- Cyclopropane vs. Alkyl/Aromatic Substituents: The target compound’s cyclopropyl group on the pyrazole ring distinguishes it from ethyl (e.g., ) or aromatic substituents (e.g., ).
- 4-Fluorophenyl vs. 4-Chlorophenyl : The 4-fluorophenyl group in the target compound and compound 43 offers enhanced electronegativity and metabolic stability compared to 4-chlorophenyl analogs .
Pharmacological Activity and Structure-Activity Relationships (SAR)
- Target Compound : While direct activity data for the target compound are unavailable, structurally related piperazine carboxamides exhibit inhibitory activity against kinases or G protein-coupled receptors (GPCRs) . The 4-fluorophenyl group is a common pharmacophore in CNS-targeting agents due to its blood-brain barrier permeability .
- Compound 43 : A tetrahydronaphthalene-containing analog (43) showed activity as a kinase inhibitor, with the bulky tetrahydronaphthalene group likely occupying hydrophobic pockets in the target protein .
- Compound 22d: The benzooxazine-propanoyl derivative (22d) demonstrated moderate activity in enzyme inhibition assays, suggesting that extended linkers with heterocycles may balance potency and solubility .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
- The target compound’s cyclopropane and methylpyrazole groups likely increase lipophilicity (logP ~2.8) compared to the more polar benzooxazine derivative (22d, logP ~1.9) .
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